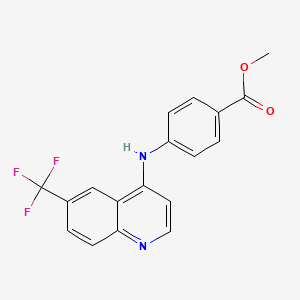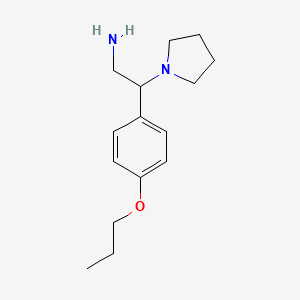
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- is a chemical compound with the molecular formula C15H24N2O and a molecular weight of 248.3639 . This compound is characterized by the presence of a pyrrolidine ring attached to an ethanamine chain, which is further substituted with a beta-(4-propoxyphenyl) group. It is known for its diverse applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- involves several steps. One common synthetic route includes the reaction of pyrrolidine with an appropriate ethanamine derivative, followed by the introduction of the 4-propoxyphenyl group. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.
Aplicaciones Científicas De Investigación
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding its pharmacodynamics and pharmacokinetics .
Comparación Con Compuestos Similares
1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- can be compared with other similar compounds, such as:
1-Pyrrolidineethanamine: Lacks the beta-(4-propoxyphenyl) group, resulting in different chemical and biological properties.
N-(2-Aminoethyl)pyrrolidine: Another derivative with variations in the substituent groups, leading to distinct reactivity and applications.
2-(1-Pyrrolidinyl)ethylamine: Similar core structure but different substituents, affecting its chemical behavior and uses.
The uniqueness of 1-Pyrrolidineethanamine, beta-(4-propoxyphenyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
31466-57-6 |
|---|---|
Fórmula molecular |
C15H24N2O |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
2-(4-propoxyphenyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C15H24N2O/c1-2-11-18-14-7-5-13(6-8-14)15(12-16)17-9-3-4-10-17/h5-8,15H,2-4,9-12,16H2,1H3 |
Clave InChI |
MAORYKFGZDGHOH-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C(CN)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(4-butylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123241.png)
![4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123248.png)
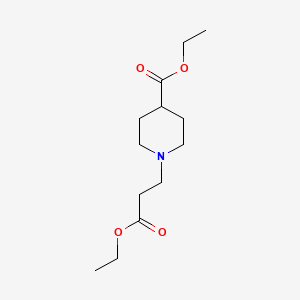
![Propanedinitrile, [1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-](/img/structure/B12123260.png)

![6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123267.png)
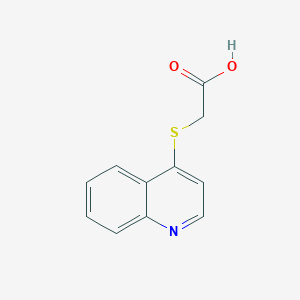
![2-amino-N-cyclopropyl-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123283.png)
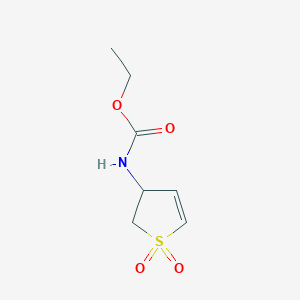
![4-Bromo-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12123296.png)
![N-{1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]butyl}benzamide](/img/structure/B12123299.png)


